Ethyl 4-benzoylpiperidine-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 4-benzoylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-14(18)15(8-10-16-11-9-15)13(17)12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3 |
InChI Key |
OQRIKIODRKYYBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Ethyl 4 Benzoylpiperidine 4 Carboxylate
Approaches Involving Pyridinium (B92312) Salt Reductive Alkylation
A prominent method for the synthesis of 4,4-disubstituted piperidines involves the reductive alkylation of pyridinium salts. This strategy typically begins with a pre-functionalized pyridine (B92270) ring which is subsequently reduced to the desired piperidine (B6355638).
The synthesis can commence with a 1-benzoyl-4-ethoxycarbonylpyridinium salt. The reaction of this salt with a reducing agent, such as zinc, in the presence of a benzoylating agent like benzoyl chloride, can lead to the formation of a 4-benzoyl-1-benzoyl-4-ethoxycarbonyl-1,4-dihydropyridine intermediate. This reaction introduces the key benzoyl and ethoxycarbonyl groups at the 4-position of the pyridine ring in a single step. The use of a benzoyl group on the nitrogen atom of the pyridinium salt is advantageous as it can be cleaved later if the free piperidine is desired.
Table 1: Key Reactants in Pyridinium Salt Reductive Alkylation
| Reactant | Role |
| 1-Benzoyl-4-ethoxycarbonylpyridinium salt | Starting material containing the pre-functionalized pyridine ring. |
| Zinc | Reducing agent. |
| Benzoyl chloride | Benzoylating agent to introduce the benzoyl group at the 4-position. |
The dihydropyridine (B1217469) intermediate formed in the previous step is then subjected to catalytic hydrogenation to reduce the double bonds in the ring and form the saturated piperidine system. Various catalysts can be employed for this transformation, with platinum oxide (PtO2), palladium on carbon (Pd/C), and Raney nickel being common choices. The hydrogenation is typically carried out under a hydrogen atmosphere at varying pressures and temperatures, depending on the specific substrate and catalyst used. This step is crucial for obtaining the final piperidine ring structure of Ethyl 4-benzoylpiperidine-4-carboxylate. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the final product, although for the target compound, no new stereocenters are generated at the 4-position.
Table 2: Common Catalysts for Dihydropyridine Hydrogenation
| Catalyst | Typical Conditions |
| Platinum oxide (PtO₂) | H₂, various solvents (e.g., ethanol (B145695), acetic acid), room temperature to moderate heat. |
| Palladium on carbon (Pd/C) | H₂, various solvents (e.g., ethanol, methanol), often at elevated pressure. |
| Raney Nickel | H₂, various solvents (e.g., ethanol), can require elevated temperature and pressure. |
Alternative Synthetic Strategies for the Piperidine Core
Beyond the modification of pre-existing pyridine rings, the piperidine core of this compound can be constructed through various cyclization strategies.
Aza-Diels-Alder reactions represent a powerful tool for the construction of six-membered nitrogen-containing heterocycles like piperidines. In a hypothetical approach to the target molecule, an imine could serve as the dienophile, reacting with a suitable diene. For the synthesis of a 4-benzoylpiperidine derivative, a diene containing a benzoyl group or a precursor to it would be required. Alternatively, an aza-diene could react with a dienophile bearing an ethoxycarbonyl group. The challenge in this approach lies in the design of the appropriate diene and dienophile to achieve the desired 4,4-disubstitution pattern.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient route to complex molecules. A one-pot synthesis of a highly substituted piperidone, a precursor to the target molecule, could be envisioned. For instance, a variation of the Hantzsch dihydropyridine synthesis could potentially be adapted. A multicomponent condensation of a β-ketoester (e.g., ethyl benzoylacetate), an aldehyde, and an ammonia (B1221849) source could lead to a dihydropyridine intermediate that, upon reduction and further functionalization, could yield the desired product. Another approach could be an intramolecular Mannich reaction of a δ-amino β-keto ester, which can be a versatile method for creating polysubstituted piperidines.
Functional Group Interconversions on Piperidine-4-carboxylate Precursors
An alternative synthetic route involves the construction of a piperidine-4-carboxylate scaffold followed by the introduction of the benzoyl group at the 4-position. A plausible strategy would be to start with a precursor such as ethyl 4-cyanopiperidine-4-carboxylate. The cyano group at the 4-position can act as a precursor to the benzoyl group. Treatment of this cyano compound with a phenyl Grignard reagent, such as phenylmagnesium bromide, would lead to the formation of an imine intermediate. Subsequent acidic hydrolysis of this imine would then yield the desired benzoyl group at the 4-position. This method allows for the late-stage introduction of the benzoyl moiety onto a pre-formed piperidine ring.
Introduction of the Benzoyl Moiety at C4
The creation of the quaternary carbon center at the C4 position by introducing a benzoyl group is the most significant challenge in the synthesis of the title compound. Several plausible methods based on established principles of organic chemistry can be proposed for this transformation.
C-Acylation via Enolate Intermediates
A primary and effective strategy involves the generation of an enolate from an N-protected ethyl 4-piperidinecarboxylate, followed by its reaction with a suitable benzoylating agent. The piperidine nitrogen must be protected with an electron-withdrawing group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent its interference in the reaction and to enhance the acidity of the proton at the C4 position.
The process involves two key steps:
Enolate Formation: The N-protected ethyl 4-piperidinecarboxylate is treated with a strong, non-nucleophilic base to deprotonate the α-carbon (C4). Lithium diisopropylamide (LDA) is a common choice for this purpose due to its steric bulk, which minimizes side reactions. libretexts.org
Acylation: The resulting enolate ion, a potent nucleophile, is then reacted with an electrophilic benzoyl source. libretexts.org Benzoyl chloride is a highly reactive and common agent for this step. The reaction is typically performed at low temperatures to control reactivity and prevent side reactions such as O-acylation or self-condensation.
A plausible reaction scheme is depicted below:
Scheme 1: Proposed C-Acylation of N-Boc-ethyl 4-piperidinecarboxylate.
(Image depicting the reaction of N-Boc-ethyl 4-piperidinecarboxylate with LDA to form an enolate, which then reacts with benzoyl chloride to yield N-Boc-ethyl 4-benzoylpiperidine-4-carboxylate).
The final step would involve the deprotection of the nitrogen, if required, under acidic conditions.
Alternative Acylating Strategies
While C-acylation of a pre-formed ester enolate is a direct approach, other methods can be considered. One alternative involves starting with an N-protected 4-cyanopiperidine. The α-proton to the nitrile is acidic and can be removed by a strong base to form a stabilized carbanion. This nucleophile can then be reacted with benzoyl chloride to form an N-protected 4-benzoyl-4-cyanopiperidine intermediate. prepchem.com Subsequent acidic or basic hydrolysis of the nitrile group would yield the corresponding carboxylic acid, which can then be esterified as described in the next section.
| Parameter | Condition/Reagent | Purpose/Rationale |
|---|---|---|
| Starting Material | N-Boc-ethyl 4-piperidinecarboxylate | Protects the piperidine nitrogen and provides the ester functionality. |
| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base to quantitatively form the C4-enolate. libretexts.org |
| Acylating Agent | Benzoyl Chloride | Provides the electrophilic benzoyl group for C-C bond formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for enolate formation and stable at low temperatures. |
| Temperature | -78 °C to 0 °C | Low temperature is crucial to ensure kinetic control, favoring C-acylation over O-acylation and preventing decomposition. |
Esterification Methods for Carboxylate Functionality
If the synthesis proceeds through the 4-benzoylpiperidine-4-carboxylic acid intermediate, the final step is the conversion of the carboxylic acid group to an ethyl ester. Several standard esterification methods are applicable.
Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl). The reaction is driven to completion by using a large excess of the alcohol or by removing the water that is formed as a byproduct. This equilibrium-driven process is cost-effective and suitable for large-scale synthesis.
Carbodiimide-Mediated Esterification
For substrates that may be sensitive to the harsh conditions of strong acid and heat, milder methods are preferred. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly efficient alternative. This method proceeds at room temperature and typically gives high yields, even with sterically hindered components. The primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which must be removed by filtration.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Ethanol (excess), H₂SO₄ (cat.) | Reflux | Inexpensive reagents, scalable. | Harsh acidic conditions, reversible reaction. |
| Steglich Esterification | Ethanol, DCC, DMAP (cat.) | Room Temperature, CH₂Cl₂ | Mild conditions, high yield. | DCC is an allergen, DCU byproduct removal. |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Ethanol | Step 1: Reflux Step 2: 0 °C to RT | Irreversible, high yield. | Two-step process, requires handling of corrosive reagents. |
Control of Selectivity in Synthesis
Regioselective Functionalization of the Piperidine Nucleus
The regioselectivity of the synthesis is precisely controlled by the choice of the starting material. By beginning with a piperidine derivative that is already functionalized at the C4 position, such as ethyl 4-piperidinecarboxylate or piperidine-4-carboxylic acid, the subsequent benzoylation is directed specifically to that site. This strategy bypasses the challenges associated with the direct C-H functionalization of an unsubstituted piperidine ring, which could lead to a mixture of products functionalized at the C2, C3, or C4 positions.
The use of an N-protecting group, particularly an electron-withdrawing one like Boc or Cbz, is paramount. It serves two main functions in controlling selectivity:
Deactivation of Nitrogen: It prevents the highly nucleophilic secondary amine from reacting with the electrophilic benzoylating agent.
Enhancement of C4-Acidity: It increases the kinetic acidity of the α-proton at C4, facilitating its removal by the base to form the desired enolate for acylation.
Iii. Chemical Transformations and Reactivity of Ethyl 4 Benzoylpiperidine 4 Carboxylate
Reactions at the Ester Functionality
The ethyl carboxylate group is susceptible to various nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and reduction.
The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-benzoylpiperidine-4-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process known as saponification.
Heating the ester in the presence of an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in a nucleophilic attack by the hydroxide ion on the ester carbonyl carbon. This process is irreversible as the resulting carboxylate anion is deprotonated under the basic conditions, driving the reaction to completion. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product. While acidic hydrolysis is also possible, it is a reversible process and often requires a large excess of water to achieve high conversion. mnstate.edu In complex molecules like 4-anilidopiperidine derivatives, cleavage of simple alkyl esters can sometimes be challenging, necessitating the use of alternative protecting groups like tert-butyl esters which can be removed under milder acidic conditions. researchgate.net
Table 1: General Conditions for Hydrolysis of Ethyl 4-benzoylpiperidine-4-carboxylate
| Reaction Type | Reagents | Typical Conditions | Product |
| Basic Hydrolysis (Saponification) | 1. NaOH (aq) or KOH (aq)2. H₃O⁺ (acid workup) | Heat/Reflux | 4-benzoylpiperidine-4-carboxylic acid |
Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. This process is an equilibrium reaction and can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide).
Table 2: Representative Transesterification Reaction
| Reactant Alcohol | Catalyst | Product |
| Methanol (B129727) (CH₃OH) | H₂SO₄ (acid) or NaOCH₃ (base) | Mthis compound |
| Propanol (C₃H₇OH) | H₂SO₄ (acid) or NaOC₃H₇ (base) | Propyl 4-benzoylpiperidine-4-carboxylate |
The reduction of the ester functionality to the corresponding primary alcohol, (4-(hydroxymethyl)piperidin-4-yl)(phenyl)methanone, is a valuable transformation. However, it presents a significant chemoselectivity challenge due to the presence of the more reactive ketone group.
Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ester and the ketone to their respective alcohols. harvard.eduacs.org Achieving selective reduction of the ester requires milder or more specialized reagents. Lithium borohydride (B1222165) (LiBH₄) is known to reduce esters but also reacts with ketones. harvard.eduacs.org Therefore, a common strategy to achieve this transformation would involve first protecting the ketone functionality (e.g., as a ketal), followed by the reduction of the ester with a strong hydride agent like LiAlH₄, and concluding with the deprotection of the ketone. Alternatively, highly specialized catalytic systems or modified hydride reagents that show selectivity for esters over ketones might be employed, although this remains a non-trivial synthetic challenge. rsc.org
Reactivity of the Ketone Functionality (Benzoyl Group)
The benzoyl group's ketone carbonyl is a primary site for nucleophilic addition and reduction reactions. The electrophilicity of its carbon atom makes it a target for a wide range of nucleophiles.
The selective reduction of the ketone to a secondary alcohol, yielding ethyl 4-(hydroxy(phenyl)methyl)piperidine-4-carboxylate, is more readily achievable than the selective reduction of the ester. Ketones are generally more reactive towards nucleophilic hydride reagents than esters.
Sodium borohydride (NaBH₄) is a widely used reagent for this purpose. It is mild enough to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters, particularly when the reaction is conducted in alcoholic solvents (e.g., methanol or ethanol) at controlled, often low, temperatures. beilstein-journals.org This chemoselectivity is a cornerstone of organic synthesis, allowing for the predictable transformation of one carbonyl group while leaving another intact. Studies on γ-oxoesters have shown that NaBH₄ can chemoselectively reduce the keto group to produce the corresponding γ-hydroxyesters. beilstein-journals.org
Table 3: Conditions for Chemoselective Ketone Reduction
| Reagent | Solvent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695) | 0 °C to Room Temperature | Ethyl 4-(hydroxy(phenyl)methyl)piperidine-4-carboxylate |
The ketone carbonyl can undergo nucleophilic addition with a variety of carbon-based and heteroatom nucleophiles. These reactions are fundamental for carbon-carbon bond formation and further functionalization of the molecule. masterorganicchemistry.com The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, and its synthesis often relies on such addition reactions. nih.gov
Grignard and Organolithium Reagents: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the ketone results in the formation of a tertiary alcohol after an acidic workup. For example, reaction with methylmagnesium bromide would yield ethyl 4-(1-hydroxy-1-phenylethyl)piperidine-4-carboxylate.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂) can convert the ketone carbonyl into a carbon-carbon double bond, forming an alkene. This allows for the introduction of various substituted vinyl groups at the 4-position.
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN/HCl) to the ketone forms a cyanohydrin, introducing both a hydroxyl group and a nitrile group. The nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to diverse derivatives.
Table 4: Examples of Nucleophilic Addition Reactions
| Reaction Type | Reagent(s) | Intermediate/Product |
| Grignard Reaction | 1. Methylmagnesium bromide (CH₃MgBr)2. H₃O⁺ (workup) | Ethyl 4-(1-hydroxy-1-phenylethyl)piperidine-4-carboxylate |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ethyl 4-(1-phenylvinyl)piperidine-4-carboxylate |
| Cyanohydrin Formation | NaCN, H⁺ | Ethyl 4-(cyano(hydroxy)phenylmethyl)piperidine-4-carboxylate |
Reactions Involving Alpha-Protons to the Ketone (e.g., Enolization, Alkylation)
The structure of this compound features protons on the carbon atoms at positions 3 and 5 of the piperidine (B6355638) ring. These protons are alpha to the quaternary carbon (C4) that bears both the benzoyl (ketone) and the ethyl carboxylate (ester) groups. The presence of these two electron-withdrawing carbonyl groups significantly increases the acidity of these alpha-protons, a characteristic feature of β-dicarbonyl compounds. libretexts.org
Enolization: In the presence of a base, this compound can be deprotonated at the C3 or C5 position to form a resonance-stabilized enolate. The negative charge of the resulting anion is delocalized over the alpha-carbon and the oxygen atoms of both the ketone and the ester carbonyl groups, which enhances its stability. libretexts.org This enolization is a key step that enables subsequent alkylation reactions. The equilibrium between the keto and enol tautomers is a fundamental property of such systems. researchgate.netlibretexts.org
Alkylation: The enolate anion generated from this compound is a potent carbon nucleophile. masterorganicchemistry.com It can readily participate in nucleophilic substitution reactions (SN2) with various electrophiles, most commonly alkyl halides. This reaction, analogous to the well-known malonic ester and acetoacetic ester syntheses, results in the formation of a new carbon-carbon bond at the C3 or C5 position of the piperidine ring. youtube.comyoutube.com
The reaction typically proceeds by treating the β-keto ester with a suitable base, such as sodium ethoxide, followed by the addition of an alkyl halide. youtube.com The choice of base is important to ensure sufficient deprotonation without promoting side reactions like ester hydrolysis. The reactivity of the alkyl halide follows the typical SN2 trend (methyl > primary > secondary).
Below is a table illustrating potential C-alkylation reactions:
| Alkylating Agent (R-X) | Base | Potential Product |
|---|---|---|
| Methyl iodide (CH₃I) | Sodium ethoxide (NaOEt) | Ethyl 3-methyl-4-benzoylpiperidine-4-carboxylate |
| Ethyl bromide (CH₃CH₂Br) | Sodium ethoxide (NaOEt) | Ethyl 3-ethyl-4-benzoylpiperidine-4-carboxylate |
| Benzyl (B1604629) bromide (BnBr) | Sodium ethoxide (NaOEt) | Ethyl 3-benzyl-4-benzoylpiperidine-4-carboxylate |
It is important to note that dialkylation can occur if a second equivalent of base and alkylating agent is used, provided a proton remains at the alpha-position after the first alkylation.
Transformations at the Piperidine Nitrogen
The secondary amine of the piperidine ring is a nucleophilic center and can undergo a variety of common transformations, including alkylation, acylation, and the introduction of protecting groups. These reactions are fundamental for the synthesis of more complex piperidine derivatives, which are prevalent in many pharmaceutical compounds. google.com
N-Alkylation Reactions
N-alkylation introduces an alkyl substituent onto the piperidine nitrogen. This can be achieved through several methods:
Reaction with Alkyl Halides: The most direct method involves treating the piperidine with an alkyl halide (e.g., benzyl bromide or ethyl iodide) in the presence of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate. prepchem.com The base neutralizes the hydrogen halide formed during the reaction, driving it to completion.
Reductive Amination: This is a versatile, two-step, one-pot reaction. The piperidine nitrogen first reacts with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), to yield the N-alkylated product. googleapis.com This method is particularly useful for introducing a wide variety of substituents.
N-Acylation Reactions
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent to form a stable amide bond. Common acylating agents include acyl chlorides and acid anhydrides. researchgate.net The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to scavenge the acidic byproduct. For instance, reaction with acetyl chloride or benzoyl chloride would yield the corresponding N-acetyl or N-benzoyl derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. researchgate.net
N-Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be selectively removed later in the synthetic sequence. tcichemicals.com The choice of protecting group is critical and depends on its stability under various reaction conditions. tcichemicals.comutsouthwestern.edu
Common protecting groups for the piperidine nitrogen include:
| Protecting Group | Abbreviation | Reagents for Protection | Conditions for Deprotection |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acids (e.g., trifluoroacetic acid, HCl) tcichemicals.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic hydrogenolysis (H₂, Pd/C) vanderbilt.edu |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Bases (e.g., piperidine) tcichemicals.com |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (H₂, Pd/C) vanderbilt.edu |
The strategic use of these protecting groups allows for selective transformations at other parts of the molecule, such as the alpha-carbon, without interference from the nucleophilic nitrogen.
Intermolecular and Intramolecular Reaction Pathways
The multiple functional groups in this compound and its derivatives open up numerous possibilities for both intermolecular and intramolecular reactions, leading to the construction of more complex molecular architectures.
Intermolecular Reactions: The reactivity of this molecule allows it to engage with other reagents in intermolecular transformations.
Bis-alkylation: The nucleophilic nitrogen can react with bifunctional alkylating agents, such as 1,4-dibromobutane, to form spirocyclic or bridged bicyclic systems.
Condensation Reactions: The enolate, formed as described in section 3.2.3, can act as a nucleophile in various condensation reactions. For example, it could potentially react with aldehydes in an aldol-type reaction or with esters in a Claisen-type condensation.
Multi-component Reactions: The piperidine core is a common scaffold in multi-component reactions, where three or more reactants combine in a single step to form a complex product, offering a highly efficient synthetic strategy.
Intramolecular Reactions: By attaching a suitable reactive chain to the molecule, typically at the nitrogen atom, intramolecular reactions can be induced to form new ring systems.
Intramolecular N-Alkylation: If an alkyl halide moiety is introduced at the end of a chain attached to the nitrogen, an intramolecular SN2 reaction can lead to the formation of a bicyclic amine.
Dieckmann Condensation: If a derivative is prepared where a second ester group is present in a suitable position (e.g., via N-alkylation with an ester-containing alkyl halide), an intramolecular Dieckmann condensation could be used to construct a new ring fused to the piperidine core. researchgate.net This reaction involves the formation of an enolate which then attacks the second ester group, leading to a cyclic β-keto ester.
These pathways highlight the synthetic utility of this compound as a building block for creating structurally diverse and complex molecules.
Iv. Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Mass Spectrometry (MS)Specific mass spectrometry data for Ethyl 4-benzoylpiperidine-4-carboxylate, which is essential for confirming its molecular weight and structure, is not publicly documented. This includes:
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Further research or de novo analysis would be required to generate the data necessary to populate these sections.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features: the benzoyl group's aromatic ketone, the ethyl ester, and the piperidine (B6355638) ring.
The most prominent signals would be from the two carbonyl (C=O) groups. The ester carbonyl stretching vibration is typically observed in the range of 1750-1735 cm⁻¹, while the ketone carbonyl, being conjugated with the phenyl ring, is expected to absorb at a slightly lower frequency, generally between 1690-1670 cm⁻¹. The spectrum would also show characteristic C-O stretching vibrations from the ester group in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzoyl group's phenyl ring would appear around 1600-1450 cm⁻¹. Additionally, aliphatic C-H stretching from the piperidine and ethyl groups would be visible near 3000-2850 cm⁻¹, while the secondary amine (N-H) of the piperidine ring would produce a moderate absorption band in the 3350-3300 cm⁻¹ region.
Table 1: Characteristic Infrared Absorption Bands for this compound Data is based on typical values for the compound's functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (Piperidine N-H) | N-H Stretch | 3350 - 3300 | Medium |
| Aliphatic C-H (Piperidine, Ethyl) | C-H Stretch | 3000 - 2850 | Medium-Strong |
| Ester Carbonyl (C=O) | C=O Stretch | 1750 - 1735 | Strong |
| Ketone Carbonyl (Aryl C=O) | C=O Stretch | 1690 - 1670 | Strong |
| Aromatic C=C (Phenyl) | C=C Stretch | 1600 - 1450 | Medium-Variable |
| Ester C-O | C-O Stretch | 1300 - 1150 | Strong |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Preference
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound by mapping electron density to yield a detailed molecular model.
For a molecule of this complexity, crystallographic analysis would confirm the connectivity of the atoms and reveal critical stereochemical details. It is expected that the piperidine ring would adopt a stable chair conformation to minimize torsional strain. nih.gov In this conformation, the two bulky substituents at the C4 position—the benzoyl group and the ethyl carboxylate group—would likely occupy equatorial positions to reduce steric hindrance. nih.gov The analysis would also determine the precise bond lengths, bond angles, and torsion angles, defining the relative orientation of the phenyl ring with respect to the piperidine and ester moieties. While specific crystallographic data for the title compound is not widely published, analysis of related structures demonstrates the utility of this technique. nih.govresearchgate.net
Table 2: Potential Crystallographic Parameters for this compound This table presents the type of data that would be obtained from an X-ray crystallographic analysis.
| Parameter | Description | Example Data from a Related Piperidine Structure |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic researchgate.net |
| Space Group | The symmetry group of the crystal. | P2₁/n researchgate.net |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.9Å, b = 10.9Å, c = 14.8Å, β = 98.6° |
| Piperidine Conformation | The 3D shape of the piperidine ring. | Chair Conformation nih.gov |
| Torsion Angles | Angles defining substituent orientation. | C17–C18–C19–C22 = 179.8° (Equatorial Ester) nih.gov |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography is indispensable for separating and purifying compounds, assessing purity, and monitoring the progress of chemical reactions. wikipedia.org A suite of chromatographic techniques, including TLC, GC, and HPLC, are applicable to this compound.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective qualitative technique used to monitor reaction progress and identify the number of components in a mixture. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a sealed chamber with a suitable solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase.
For this compound, the polarity of the eluent would be adjusted to achieve a retention factor (Rf) value typically between 0.3 and 0.7 for optimal separation. Mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) are commonly used. nih.gov By comparing the Rf value of the product spot to those of the starting materials, chemists can quickly assess the status of the reaction.
Table 3: Example TLC Systems for Analysis of Piperidine Derivatives
| Mobile Phase (Solvent System) | Volume Ratio | Typical Application |
|---|---|---|
| Ethyl Acetate / n-Hexane | 3:5 | Monitoring synthesis of benzimidazole (B57391) derivatives nih.gov |
| Ethyl Acetate / n-Hexane | 1:4 | Analysis of piperidine inhibitors nih.gov |
| Chloroform / Methanol (B129727) | 9:1 | General analysis of organic compounds sigmaaldrich.com |
Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and thermally stable compounds. While the relatively high molecular weight of this compound may require elevated temperatures, GC can be an effective method for assessing its purity.
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID), which provides high sensitivity for organic compounds. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Related piperidine esters are routinely analyzed for purity using GC.
Table 4: Illustrative Gas Chromatography (GC) Parameters
| Parameter | Typical Condition |
|---|---|
| Column | DB-5 (30m x 0.25mm x 0.25µm) or similar |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150°C, ramp to 280°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly well-suited for this molecule.
In this mode, the compound is separated on a non-polar stationary phase (such as a C18 column) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govunipi.it A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any potential impurities. unipi.it Detection is commonly performed using an ultraviolet (UV) detector, as the benzoyl group provides a strong chromophore that absorbs UV light, typically around 254 nm. unipi.it Purity is calculated from the relative peak areas in the resulting chromatogram. Research on similar benzoylpiperidine derivatives has shown that purity levels of ≥95% are routinely confirmed by HPLC. unipi.it
Table 5: Typical High-Performance Liquid Chromatography (HPLC) Method Parameters adapted from methods for analyzing related benzoylpiperidine derivatives. nih.govunipi.it
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., Kinetex EVO C18, 5 µm, 150 x 4.6 mm) unipi.it |
| Mobile Phase A | Water (often with 0.1% Trifluoroacetic Acid) nih.gov |
| Mobile Phase B | Acetonitrile nih.govunipi.it |
| Gradient | Start at 25% B, increase to 75-95% B over 5-8 minutes nih.govunipi.it |
| Flow Rate | 1.0 mL/min unipi.it |
| Detection | UV at 254 nm unipi.it |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
V. Computational and Theoretical Investigations
Molecular Structure and Conformational Analysis
The flexibility of the piperidine (B6355638) ring and the rotational freedom of its substituents give rise to a complex conformational landscape for Ethyl 4-benzoylpiperidine-4-carboxylate.
Theoretical calculations and experimental data from analogous structures confirm that the piperidine ring predominantly adopts a chair conformation, as this arrangement minimizes angular and torsional strain. nih.govresearchgate.netresearchgate.net In this low-energy conformation, the substituents can occupy either axial or equatorial positions. Given the steric bulk of the benzoyl and ethyl carboxylate groups at the C4 position, they are expected to preferentially occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions, leading to a more stable molecular geometry.
Table 1: Predicted Conformational Parameters for the Piperidine Ring
| Parameter | Predicted Value/State | Rationale |
|---|---|---|
| Ring Conformation | Chair | Minimizes torsional and angle strain, a common feature for piperidine derivatives. researchgate.netnih.gov |
| Substituent Position | Equatorial | The bulky benzoyl and ethyl carboxylate groups avoid steric hindrance present in axial positions. |
The single bond connecting the benzoyl group to the piperidine ring.
The C-O single bond of the ethyl ester group.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like this compound. researchgate.netnih.gov
The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmaterialsciencejournal.org A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich benzoyl group, while the LUMO would also involve this aromatic system.
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. walisongo.ac.id For this compound, the MEP map would predict regions of negative electrostatic potential (red/yellow) around the electronegative oxygen atoms of the benzoyl and carboxylate carbonyl groups, indicating sites susceptible to electrophilic attack. researchgate.netresearchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly any N-H proton on the piperidine ring.
Table 2: Representative Electronic Properties from DFT Calculations on Analogous Compounds
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 to -7.0 eV | Relates to the ability to donate electrons. researchgate.net |
| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to the ability to accept electrons. researchgate.net |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and stability. nih.gov |
| Dipole Moment | ~ 2.0 to 4.0 D | Measures the overall polarity of the molecule. ejosat.com.tr |
Note: These values are illustrative and based on calculations for structurally related organic molecules.
While specific reaction mechanism studies for this compound are not widely published, computational methods are frequently used to investigate the mechanisms of reactions involving similar compounds. DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. This analysis provides critical insights into reaction barriers (activation energies) and helps elucidate the step-by-step pathway of chemical transformations, such as N-alkylation or ester hydrolysis.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking in crystal packing)
In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. Computational techniques like Hirshfeld surface analysis are used to visualize and quantify these interactions. nih.gov
Hydrogen Bonding: The most significant interactions would likely be non-classical C-H···O hydrogen bonds. In these interactions, hydrogen atoms attached to carbon atoms act as donors to the electronegative oxygen atoms of the carbonyl groups on neighboring molecules.
Analysis of pairwise interaction energies in related crystal structures often reveals that dispersion forces are a dominant stabilizing component, complemented by electrostatic contributions from hydrogen bonding and other polar interactions. nih.gov
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing valuable insights that complement experimental data. Through methods such as Density Functional Theory (DFT), researchers can calculate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which aid in structural elucidation and the assignment of experimental signals.
The prediction of NMR and IR spectra for organic molecules is a well-established computational practice. The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory, such as B3LYP with a basis set like 6-311G+(d,p). mdpi.com For NMR chemical shift predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. nih.govmdpi.com This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). To improve accuracy, calculations often consider the effects of the solvent, using models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.gov
For IR frequency predictions, computational methods calculate the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. researchgate.net
While specific computational studies predicting the NMR and IR spectra for this compound are not extensively documented in publicly available literature, the established methodologies allow for a reliable theoretical prediction of its spectroscopic features. The following tables illustrate the type of data that would be generated from such computational investigations.
Predicted ¹H and ¹³C NMR Chemical Shifts:
Quantum chemical calculations can predict the ¹H and ¹³C chemical shifts for this compound. d-nb.info By calculating the magnetic shielding for each nucleus, a theoretical spectrum is generated. These predictions are crucial for assigning peaks in experimentally obtained spectra and for confirming the compound's structure. The accuracy of these predictions can be high, with mean absolute errors often less than 0.21 ppm for ¹H shifts and 1.2 ppm for ¹³C shifts when using appropriate levels of theory and considering conformational isomers. d-nb.info
Below is an illustrative table of predicted NMR chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are hypothetical values based on established computational methods and are for illustrative purposes only.
¹H NMR Predictions| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons (Benzoyl) | 7.4 - 8.0 |
| Piperidine Protons (Axial/Equatorial) | 1.8 - 3.5 |
| Ethyl Protons (-OCH₂CH₃) | 4.1 - 4.3 (quartet) |
¹³C NMR Predictions
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (Benzoyl) | ~198 |
| Carbonyl Carbon (Ester) | ~173 |
| Aromatic Carbons (Benzoyl) | 128 - 138 |
| Quaternary Carbon (C4-piperidine) | ~50 |
| Piperidine Carbons | 30 - 50 |
| Ethyl Carbon (-OCH₂) | ~61 |
Predicted IR Vibrational Frequencies:
Theoretical calculations can also determine the vibrational frequencies of this compound, which correspond to the absorption bands in an IR spectrum. These calculations help identify the characteristic vibrations of functional groups within the molecule. For instance, the distinct stretching frequencies of the ketone and ester carbonyl groups can be predicted, aiding in their differentiation in an experimental spectrum.
The table below presents hypothetical predicted IR frequencies for the key functional groups in the molecule.
Table 2: Predicted IR Frequencies for this compound. Note: These are hypothetical, unscaled values based on established computational methods and are for illustrative purposes only.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O (Benzoyl Ketone) | Stretching | ~1685 |
| C=O (Ester) | Stretching | ~1730 |
| C-O (Ester) | Stretching | 1250 - 1300 |
| C-N (Piperidine) | Stretching | 1100 - 1200 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
The combination of these computational techniques provides a powerful framework for the detailed spectroscopic characterization of this compound, offering a theoretical foundation that enhances the interpretation of experimental results.
Vi. Potential Future Research Directions in Synthetic Organic Chemistry
Development of Advanced Catalytic Methods for Functionalization
Future research will likely focus on developing sophisticated catalytic strategies to selectively modify the ethyl 4-benzoylpiperidine-4-carboxylate scaffold. While traditional methods for functionalizing piperidines exist, the application of modern catalytic systems could provide more efficient and selective access to a diverse range of derivatives. nih.gov
C-H Activation: A significant area of opportunity lies in the catalytic C-H activation of the piperidine (B6355638) ring. researchgate.net Transition-metal catalysis, particularly with rhodium and palladium, has proven effective for the site-selective functionalization of piperidine derivatives. nih.govnih.gov Future work could explore directing-group strategies, potentially utilizing the benzoyl or carboxylate groups, to achieve regioselective C-H arylation, alkylation, or amination at the C2, C3, or C4 positions of the piperidine ring. Such methods would bypass the need for pre-functionalized substrates, offering a more atom-economical approach to novel analogues. nih.gov
Asymmetric Catalysis: The development of asymmetric catalytic methods to introduce chirality is another promising frontier. For instance, organocatalytic approaches using chiral phosphoric acids or thioureas could enable the enantioselective synthesis of piperidine carboxylates from achiral precursors. nih.govrsc.org Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted piperidines from pyridine (B92270) precursors, a strategy that could be adapted for derivatives of the target molecule. snnu.edu.cnacs.org These approaches would be invaluable for creating stereochemically defined libraries of compounds.
Biocatalysis: The use of enzymes offers a green and highly selective alternative for functionalization. Biocatalytic systems involving enzymes like carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IREDs) could be employed in one-pot cascades to generate chiral substituted piperidines from keto-acid precursors. acs.org Exploring the enzymatic reduction of the benzoyl ketone or transformations of the ester group could yield novel, enantiopure derivatives.
| Catalytic Method | Potential Application to this compound | Expected Outcome |
| Rhodium/Palladium-Catalyzed C-H Activation | Site-selective functionalization of the piperidine ring (C2, C3 positions). | Direct formation of C-C or C-N bonds without pre-functionalization. nih.govnih.gov |
| Asymmetric Organocatalysis | Enantioselective synthesis of chiral piperidine derivatives. | Access to single enantiomers of complex piperidine structures. rsc.org |
| Biocatalytic Cascades | Stereoselective reduction of the ketone or modification of other functional groups. | Environmentally friendly synthesis of optically pure derivatives. acs.org |
Exploration of Photochemical and Electrochemical Reactivity
The inherent functionalities of this compound, particularly the benzophenone-like benzoyl group, suggest a rich potential for photochemical and electrochemical transformations.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. researchgate.net The piperidine nitrogen can be oxidized to form an α-amino radical, which can then engage in coupling reactions. nih.gov Research could explore the photoredox-catalyzed α-amino C–H arylation of the piperidine ring, coupling it with various cyanoarenes. nih.gov The benzoyl moiety itself is a well-known photosensitizer, which could potentially participate in or influence intramolecular photochemical reactions, such as Norrish-type cyclizations or hydrogen abstraction processes, leading to novel polycyclic structures.
Electrochemistry: Electrochemical methods offer a reagent-free approach to oxidation and reduction. The electrochemical oxidation of the piperidine nitrogen could generate iminium ion intermediates, which can be trapped by nucleophiles to install substituents at the α-position (C2/C6). soton.ac.uk Conversely, electroreductive cyclization strategies, which have been used to synthesize piperidine derivatives, could be adapted to create complex systems starting from precursors related to the target molecule. researchgate.netnih.gov Investigating the electrochemical reduction of the benzoyl ketone would also be a logical avenue for creating new alcohol derivatives with controlled stereochemistry.
| Method | Potential Transformation | Resulting Structure/Application |
| Photoredox Catalysis | α-C-H Arylation of the piperidine ring. | Introduction of aryl groups at the C2/C6 positions. nih.gov |
| Intramolecular Photochemistry | Norrish-type reactions involving the benzoyl ketone. | Formation of novel, constrained polycyclic systems. |
| Electrochemical Oxidation | Generation of an N-acyliminium ion intermediate. | Nucleophilic addition at the C2 position. soton.ac.uk |
| Electrochemical Reduction | Reduction of the benzoyl ketone. | Diastereoselective synthesis of the corresponding alcohol. |
Synthesis of Complex Architectures Incorporating the 4-benzoylpiperidine-4-carboxylate Moiety
The rigid, substituted piperidine core of this compound makes it an excellent building block for constructing more elaborate and three-dimensional molecular architectures. nih.gov
Spirocyclic Compounds: The C4-quaternary center is an ideal anchor point for the synthesis of spirocycles. 4-Piperidones are well-established precursors for a vast array of spiro-heterocycles through reactions like cycloadditions or multi-component reactions. researchgate.netnih.gov The ketone of the benzoyl group could be used as a handle for intramolecular cyclizations or as a reaction site in multi-component reactions to build spiro-fused ring systems, which are of significant interest in medicinal chemistry. whiterose.ac.ukresearchgate.net
Multicomponent Reactions (MCRs): MCRs provide a highly efficient pathway to molecular complexity from simple starting materials. nih.gov Derivatives of this compound could serve as key components in known MCRs, such as the synthesis of highly substituted piperidines, or in the development of new MCRs. For example, copper-catalyzed three- or four-component reactions have been used to generate diverse spirotetrahydrocarbazoles, a strategy that could be adapted for this scaffold. beilstein-journals.org
Divergent Synthesis: The multiple functional groups on the molecule allow for divergent synthetic strategies. nih.gov A common intermediate derived from this compound could be selectively functionalized at the piperidine nitrogen, the benzoyl ring, the ketone, or the ester to rapidly generate a library of structurally diverse compounds. nih.gov This approach is highly valuable for exploring chemical space in drug discovery programs.
Application in Non-Biological Materials Science
Beyond its traditional use in medicinal chemistry, the 4-benzoylpiperidine-4-carboxylate moiety holds potential as a versatile building block in materials science.
Polymers: Piperidine-containing monomers can be polymerized to create functional polymers. researchcommons.org The ethyl carboxylate group could be converted to other functional handles (e.g., an alcohol or an amine) suitable for polymerization reactions like polycondensation or ring-opening polymerization. The rigid piperidine core could impart desirable thermal and mechanical properties to the resulting polymers. Furthermore, piperidine derivatives have been investigated as stabilizers for synthetic polymers.
Supramolecular Structures: The directional hydrogen bonding capabilities of the piperidine nitrogen (after deprotection) and the potential for π-π stacking interactions from the benzoyl group make this molecule an attractive candidate for constructing supramolecular assemblies. rsc.org Piperazine, a related heterocycle, is widely used as a building block for self-assembling hydrogen-bonded crystalline networks. rsc.orgresearchgate.net By modifying the benzoyl ring with additional hydrogen-bonding motifs or metal-coordinating sites, it could be used to create gels, liquid crystals, or metal-organic frameworks (MOFs) with interesting structural and functional properties. oup.com
| Material Type | Synthetic Strategy | Potential Properties/Applications |
| Polymers | Conversion of ester to a polymerizable group (e.g., vinyl, hydroxyl). | Polymers with enhanced thermal stability and specific functionalities. researchcommons.org |
| Supramolecular Gels | Self-assembly through hydrogen bonding and π-π stacking. | Responsive materials, controlled release systems. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Functionalization with coordinating groups (e.g., carboxylates, pyridines). | Porous materials for gas storage, separation, or catalysis. oup.com |
Q & A
Basic Question: What are the standard synthetic protocols for Ethyl 4-benzoylpiperidine-4-carboxylate?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-benzoylpiperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane. The reaction is conducted under nitrogen at 0–5°C to minimize side reactions. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored by TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) .
Advanced Question: How can reaction yields be optimized for this compound under varying solvent systems?
Answer:
Yield optimization requires systematic screening of solvents, bases, and temperatures. Polar aprotic solvents like DMF or THF enhance nucleophilicity but may increase ester hydrolysis risks. A design of experiments (DoE) approach is recommended:
- Variables: Solvent polarity, base strength (e.g., DBU vs. NaHCO₃), temperature (−10°C to 25°C).
- Analysis: Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to quantify product-to-byproduct ratios.
- Findings: Dichloromethane with triethylamine at 0°C typically provides >75% yield, while DMF increases byproduct formation due to elevated dielectric constant .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR: ¹H NMR (CDCl₃, 400 MHz) shows signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and benzoyl aromatic protons (δ 7.4–8.0 ppm). ¹³C NMR confirms carbonyl groups (ester: ~170 ppm; benzoyl: ~195 ppm).
- IR: Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (benzoyl C=O).
- Mass Spectrometry: ESI-MS (positive mode) provides molecular ion [M+H]⁺ (e.g., m/z 304.2 for C₁₅H₁₈NO₃⁺) .
Advanced Question: How can crystallographic data discrepancies (e.g., ring puckering) be resolved during structural analysis?
Answer:
Discrepancies between experimental and computational models often arise from ring puckering dynamics. Use SHELXL for refinement, applying restraints to bond lengths/angles. For puckering analysis:
- Calculate Cremer-Pople parameters (θ, φ) to quantify non-planarity .
- Compare with DFT-optimized geometries (B3LYP/6-31G* basis set).
- Address outliers by re-examizing data collection (e.g., crystal quality, resolution >0.8 Å). Contradictions may indicate conformational flexibility or twinning artifacts .
Basic Question: What safety precautions are essential when handling this compound?
Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation (no toxicity data available; assume acute irritancy).
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .
Advanced Question: How to analyze conflicting bioactivity data in receptor-binding assays involving this compound?
Answer:
Contradictions may stem from assay conditions or stereochemical purity:
- Chiral HPLC: Verify enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol).
- Dose-Response Curves: Test multiple concentrations (10 nM–100 µM) to identify non-linear effects.
- Control Experiments: Include positive/negative controls (e.g., known agonists/antagonists) to validate assay reproducibility. Discrepancies >20% require re-evaluation of compound stability (e.g., ester hydrolysis in buffer) .
Basic Question: What computational methods predict the reactivity of this compound in nucleophilic environments?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model electrophilic centers (e.g., benzoyl carbonyl).
- Fukui Indices: Identify nucleophilic attack sites (e.g., f⁺ for electrophilicity).
- Solvent Effects: Include PCM models to simulate polar protic vs. aprotic environments. Results correlate with experimental observations of ester hydrolysis in aqueous media .
Advanced Question: How to design a stability study for this compound under varying pH and temperature conditions?
Answer:
- Conditions: pH 1–13 (HCl/NaOH buffers), 25°C–60°C, over 0–30 days.
- Analytical Tools: UPLC-MS to track degradation products (e.g., hydrolysis to 4-benzoylpiperidine-4-carboxylic acid).
- Kinetics: Fit data to Arrhenius equation (activation energy ~50–70 kJ/mol for ester hydrolysis). Stability is optimal at pH 5–7 and ≤25°C .
Basic Question: What are the key applications of this compound in medicinal chemistry research?
Answer:
The compound serves as:
- Intermediate: For synthesizing piperidine-based kinase inhibitors or GPCR ligands.
- Probe: To study steric/electronic effects on receptor binding (e.g., benzoyl vs. acetyl substituents).
- Crystallography: As a heavy-atom derivative for phasing in protein-ligand studies .
Advanced Question: How to resolve spectral overlaps in ¹H NMR for structurally similar derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
